molecular formula C9H9Br2N3O B14004399 [[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea CAS No. 93298-05-6

[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea

Cat. No.: B14004399
CAS No.: 93298-05-6
M. Wt: 335.00 g/mol
InChI Key: KWVGWASPBRMSCJ-UHFFFAOYSA-N
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Description

[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of bromine atoms and an ethylidene group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea typically involves the reaction of 4-bromophenylhydrazine with an appropriate aldehyde or ketone. The reaction is often carried out under reflux conditions using a solvent such as ethyl acetate. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea is unique due to its specific combination of bromine atoms and an ethylidene group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

93298-05-6

Molecular Formula

C9H9Br2N3O

Molecular Weight

335.00 g/mol

IUPAC Name

[[2-bromo-1-(4-bromophenyl)ethylidene]amino]urea

InChI

InChI=1S/C9H9Br2N3O/c10-5-8(13-14-9(12)15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H3,12,14,15)

InChI Key

KWVGWASPBRMSCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NNC(=O)N)CBr)Br

Origin of Product

United States

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